2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-
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Overview
Description
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- is a synthetic organic compound that features a benzimidazole ring and a nitrophenyl group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- typically involves the condensation of a benzimidazole derivative with a nitrophenyl-substituted propenone. Common reagents used in this synthesis include:
- Benzimidazole derivatives
- 4-nitrobenzaldehyde
- Base catalysts (e.g., sodium hydroxide or potassium carbonate)
- Solvents such as ethanol or methanol
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, which could explain its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl-: Lacks the nitro group, which may result in different biological activities.
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, which can affect its reactivity and applications.
Uniqueness
The presence of both the benzimidazole ring and the nitrophenyl group in 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- makes it unique. The nitro group can enhance its biological activity and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
59336-49-1 |
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Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-15(16-17-13-3-1-2-4-14(13)18-16)10-7-11-5-8-12(9-6-11)19(21)22/h1-10H,(H,17,18) |
InChI Key |
SVCFXEJYYFCQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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